molecular formula C14H9F3O3 B2394558 2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic Acid CAS No. 199339-51-0

2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic Acid

Cat. No.: B2394558
CAS No.: 199339-51-0
M. Wt: 282.218
InChI Key: VCDYVHGVQMIZSJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H9F3O3 It is characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3’-trifluoromethyl-biphenyl-3-carboxylic acid is unique due to its combination of functional groups and biphenyl structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

2-Hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic acid, also known as a derivative of salicylic acid, has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C14H9F3O3. Its structure features a hydroxyl group and a trifluoromethyl-substituted phenyl group, contributing to its unique chemical reactivity and biological effects.

PropertyValue
Molecular Weight288.22 g/mol
Melting Point150-152 °C
SolubilitySoluble in organic solvents like ethanol and dimethyl sulfoxide

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For instance, it has been shown to inhibit the growth of Candida albicans and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to established antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study reported that it inhibits cell proliferation in several cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways associated with cancer progression, including the inhibition of the NF-kB pathway.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of cholinesterases, which are crucial in neurotransmitter regulation. The inhibition is characterized by a mixed-type mechanism, with IC50 values indicating significant potency compared to other known inhibitors.

EnzymeIC50 (µM)
Acetylcholinesterase42.08
Butyrylcholinesterase42.67

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound binds to active sites of enzymes, leading to inhibition of their activity.
  • Cell Signaling Modulation : It affects various signaling pathways that regulate cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on salicylanilide derivatives highlighted the enhanced lipophilicity and antimicrobial activity of compounds containing trifluoromethyl groups, including this compound .
  • Cancer Research : In preclinical trials, this compound showed synergistic effects when combined with other chemotherapeutics, enhancing overall anticancer efficacy .

Properties

IUPAC Name

2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDYVHGVQMIZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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